This compound is classified as a benzothiazole derivative, which encompasses a wide range of compounds known for their biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties. The presence of the fluorine atom enhances its chemical stability and biological activity, making it an important candidate for further research and development .
The synthesis of 6-Fluorobenzo[d]isothiazol-3(2H)-one typically involves the reaction of 2-halobenzamides with carbon disulfide in the presence of a copper catalyst. This method is notable for its efficiency and ability to yield high-purity products.
While industrial-scale production methods are not extensively documented, they would generally involve scaling up laboratory synthesis methods, optimizing conditions for yield and purity through techniques such as recrystallization and chromatography.
The molecular structure of 6-Fluorobenzo[d]isothiazol-3(2H)-one features:
6-Fluorobenzo[d]isothiazol-3(2H)-one can undergo various chemical reactions:
The mechanism of action for 6-Fluorobenzo[d]isothiazol-3(2H)-one involves its interaction with biological targets, particularly in antimicrobial applications. It has been shown to inhibit bacterial growth by disrupting cellular processes.
In studies involving Acinetobacter baumannii, this compound exhibited significant antimicrobial activity, with a minimal inhibitory concentration (MIC) of 1 mg/l. The mechanism likely involves interference with bacterial oxidative stress responses, enhancing sensitivity to peroxides .
The physical and chemical properties of 6-Fluorobenzo[d]isothiazol-3(2H)-one include:
Property | Value |
---|---|
Molecular Weight | 182.18 g/mol |
Melting Point | Approximately 150 °C |
Solubility | Soluble in organic solvents like dimethyl sulfoxide |
Appearance | White to off-white solid |
These properties indicate that it is stable under standard laboratory conditions but may require careful handling due to its reactive potential in various chemical reactions .
6-Fluorobenzo[d]isothiazol-3(2H)-one has several scientific applications:
6-Fluorobenzo[d]isothiazol-3(2H)-one belongs to the benzannulated isothiazolone family, characterized by a five-membered ring system fused to a benzene ring. This heterocyclic scaffold contains sulfur (S) and nitrogen (N) atoms at adjacent positions (1,2-thiazole arrangement) with a carbonyl group at the 3-position. The fluorine atom is specifically substituted at the 6-position of the benzo-fused ring system, conferring distinctive electronic properties to the molecule [1] [8].
The systematic IUPAC name follows Hantzsch-Widman nomenclature rules for heterocyclic compounds, designating the fusion orientation as benzo[d] (indicating fusion between the 3,4-bond of the thiophene ring and the benzene ring). The "3(2H)-one" suffix specifies the carbonyl functionality at position 3 of the isothiazolone ring. Alternative naming conventions include 6-fluorobenzo-1,2-thiazol-3-one 1,1-dioxide, which explicitly denotes the sulfone group [5] [7]. The molecular formula is C₇H₄FNO₃S with a molecular weight of 201.17 g/mol, featuring a planar structure with conjugated π-electrons across the fused ring system that influences its biological interactions [1] [3].
Table 1: Nomenclature and Chemical Identification of 6-Fluorobenzo[d]isothiazol-3(2H)-one
Classification | Identifier |
---|---|
Systematic Name | 6-Fluorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide |
Common Names | 6-Fluoro-1,2-benzisothiazol-3(2H)-one; 6-Fluorobenzoisothiazolinone |
CAS Registry | 384-45-2 |
Molecular Formula | C₇H₄FNO₃S |
Molecular Weight | 201.17 g/mol |
MDL Number | MFCD25962972 |
The benzisothiazolone core originated in late 19th-century chemistry with the 1879 synthesis of saccharin (benzo[d]isothiazol-3(2H)-one 1,1-dioxide), which established the pharmacological relevance of this heterocyclic system. Fluorinated derivatives emerged significantly later as part of bioisosteric drug design strategies in the 1980s-1990s, where fluorine substitution became recognized for enhancing bioavailability and target binding [8].
6-Fluorobenzo[d]isothiazol-3(2H)-one specifically entered scientific literature as a specialized building block for pharmaceutical synthesis in the early 2000s, with commercial catalog listings appearing around 2010. A pivotal advancement occurred in 2021 when researchers identified its potent antibacterial-enhancing properties, designating it as "6D1" in a landmark study published in The Journal of Antibiotics. This research revealed its novel mechanism of action through interaction with bacterial hydroperoxide reductase (OhrB), revitalizing interest in this scaffold [2]. Current synthetic methodologies continue to evolve, with recent focus on catalytic intramolecular cyclization techniques for efficient production [8].
Table 2: Historical Development Timeline of 6-Fluorobenzo[d]isothiazol-3(2H)-one
Time Period | Development Milestone | Significance |
---|---|---|
1879 | Synthesis of saccharin (parent structure) | Established benzisothiazolone core |
1980s-1990s | Fluorinated heterocycle research expands | Recognized fluorine bioisosteric effects |
Early 2000s | Commercial availability as building block | Enabled pharmaceutical exploration |
2021 | Identification as "6D1" antibacterial enhancer | Demonstrated novel biological mechanism |
2020s | Advanced catalytic synthesis methods | Improved synthetic accessibility |
As a fluorinated heterocycle, this compound exemplifies strategic molecular design where fluorine substitution enhances electronegativity, membrane permeability, and metabolic stability. The benzisothiazolone scaffold is classified as an electron-deficient heteroaromatic system due to the combined effects of the sulfone group and carbonyl functionality, making it an excellent pharmacophore for interacting with biological targets through hydrogen bonding and π-π stacking interactions [5] [7] [8].
In pharmaceutical research, this compound exhibits dual functionality: direct antibacterial activity and antibiotic-enhancing effects. Studies demonstrate potent activity against Acinetobacter baumannii (MIC = 1 mg/L) through interaction with plasmid-derived hydroperoxide reductase (OhrB). This interaction increases bacterial sensitivity to oxidative stress and restores aminoglycoside efficacy against resistant strains, including New Delhi metallo-β-lactamase (NDM-1)-producing pathogens [2]. The compound's ability to enhance aminoglycoside activity positions it as a promising antibiotic adjuvant for overcoming multidrug-resistant infections.
Additionally, structural analogs have shown potential in neuroscience research as allosteric modulators of human D-amino acid oxidase (hDAAO), a target for schizophrenia therapy. The benzoisothiazolone core enables covalent interactions with catalytic cysteine residues in enzymes, expanding its therapeutic relevance [6]. These multifaceted applications establish 6-fluorobenzo[d]isothiazol-3(2H)-one as a privileged scaffold in medicinal chemistry with applications spanning infectious disease, neuroscience, and enzyme modulation.
Table 3: Pharmaceutical Applications and Research Significance
Research Area | Mechanism/Target | Biological Effect |
---|---|---|
Antibacterial Therapy | OhrB binding and inhibition | Increases bacterial oxidative stress sensitivity |
Antibiotic Adjuvants | Aminoglycoside potentiation | Restores efficacy against NDM-1 carbapenem-resistant pathogens |
Enzyme Modulation | Allosteric hDAAO inhibition | Potential application in neurological disorders |
Structure-Activity Studies | Fluorine bioisosteric effects | Improves pharmacokinetic properties |
More Detail on Pharmaceutical Mechanisms
The compound's adjuvant mechanism involves binding to OhrB, a bacterial peroxidase that neutralizes reactive oxygen species. This binding (confirmed by surface plasmon resonance) compromises bacterial antioxidant defenses, increasing susceptibility to aminoglycoside-induced oxidative damage. Crucially, it enhances kanamycin and gentamicin activity specifically in strains lacking aminoglycoside resistance genes, indicating its precise mechanism of action against permeability-mediated resistance. In neuroscience applications, derivatives act through covalent allosteric modulation of hDAAO, exploiting the compound's reactivity toward catalytic cysteine residues in the enzyme's active site [2] [6].
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7